Metergoline

Catalog No.
S535071
CAS No.
17692-51-2
M.F
C25H29N3O2
M. Wt
403.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metergoline

CAS Number

17692-51-2

Product Name

Metergoline

IUPAC Name

benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1

InChI Key

WZHJKEUHNJHDLS-QTGUNEKASA-N

SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

Liserdol, Metergoline, Methergoline

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5

Description

The exact mass of the compound Metergoline is 403.226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755878. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Prolactin Inhibition

Metergoline's primary function in research is inhibiting prolactin secretion. Prolactin is a hormone produced by the pituitary gland and plays a role in lactation and reproductive function. When prolactin levels become abnormally high (hyperprolactinemia), it can cause various health issues. Studies have shown metergoline's effectiveness in reducing prolactin levels, making it a potential treatment for hyperprolactinemia-related conditions like infertility, menstrual irregularities, and pituitary tumors [1].

Source

Metergoline: Uses, Interactions, Mechanism of Action | DrugBank Online:

Serotonin and Dopamine Modulation

Metergoline interacts with various neurotransmitter receptors in the brain. It acts as an antagonist at some serotonin (5-HT) receptor subtypes, blocking their activation. Conversely, it acts as an agonist at dopamine receptors, mimicking dopamine's effects. This complex interplay with these neurotransmitter systems has led to research investigating its potential in treating conditions like:

  • Seasonal Affective Disorder (SAD): Some studies suggest metergoline's ability to regulate serotonin and dopamine might benefit patients with SAD, a type of depression linked to seasonal changes in light exposure [2].

Source

Double-blind, placebo-controlled study of single-dose metergoline in depressed patients with seasonal affective disorder - PubMed:

  • Premenstrual Dysphoric Disorder (PMDD): Research suggests that changes in serotonin levels contribute to PMDD symptoms. Studies exploring metergoline's role in PMDD aimed to understand the link between serotonin and the effectiveness of selective serotonin reuptake inhibitors (SSRIs) commonly used for PMDD treatment [3].

Source

Effects of Metergoline on Symptoms in Women With Premenstrual Dysphoric Disorder | American Journal of Psychiatry - Psychiatry Online:

Metergoline is a psychoactive compound derived from the ergot alkaloids, specifically designed as a monoaminergic medication. Its chemical formula is C25H29N3O2, and it is recognized for its role as a ligand for various serotonin and dopamine receptors. Metergoline is primarily used in clinical settings to inhibit prolactin release, making it effective in treating conditions associated with hyperprolactinemia, such as premenstrual dysphoric disorder and seasonal affective disorder. The compound is marketed under trade names like Contralac and Liserdol, with applications extending to both human and veterinary medicine .

Metergoline acts primarily as a ligand for various serotonin and dopamine receptors. Here's a breakdown of its effects at different receptor subtypes []:

  • Serotonin Receptors: Metergoline acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, potentially influencing mood and hormone regulation []. It exhibits partial agonist activity at 5-HT1A, 1B, and 1D receptors, whose roles in its mechanism are less understood [].
  • Dopamine Receptors: Metergoline acts as a D2 receptor agonist, potentially impacting prolactin secretion and motor function [].

By interacting with these receptors, metergoline inhibits prolactin release from the pituitary gland, making it effective in treating hyperprolactinemia [].

Metergoline can cause side effects like dizziness, drowsiness, nausea, and headaches []. It can also interact with other medications, so consulting a healthcare professional before use is crucial [].

Data on specific toxicity levels is limited, but metergoline should be handled with care due to its potential for side effects [].

Due to its functional groups. It can participate in:

  • Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbamic acid.
  • Receptor Binding: Metergoline acts as an antagonist at various serotonin receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C) and as an agonist at dopamine receptors. This dual activity contributes to its pharmacological effects on neurotransmitter systems .

Metergoline exhibits significant biological activity through its interactions with serotonin and dopamine receptors:

  • Serotonin Receptor Antagonism: It primarily acts as an antagonist at serotonin receptors, particularly the 5-HT2A subtype, which plays a crucial role in mood regulation and anxiety .
  • Dopamine Receptor Agonism: Metergoline also acts as an agonist at dopamine receptors, which may enhance dopaminergic tone in the hypothalamus, influencing various physiological processes including prolactin secretion .
  • Clinical Effects: Studies have shown that metergoline can block the behavioral effects induced by other serotonergic agents, indicating its potential use in managing anxiety disorders .

The synthesis of metergoline involves several key steps:

  • Starting Material: The synthesis typically begins with ergotamine or other related ergoline derivatives.
  • Functionalization: The introduction of the carbamate group is achieved through reaction with appropriate carbonyl compounds.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Metergoline has multiple applications in both clinical and veterinary settings:

  • Prolactin Inhibition: It is commonly used to treat conditions related to high prolactin levels, such as hyperprolactinemia and related reproductive issues.
  • Anxiety Disorders: Due to its serotonergic activity, metergoline has been investigated for its potential in treating anxiety disorders .
  • Veterinary Medicine: In veterinary contexts, metergoline is used to suppress lactation in animals .

Research has highlighted various interactions of metergoline with other drugs:

  • Vasospastic Reactions: Co-administration with certain triptans (e.g., Rizatriptan) may increase the risk of vasospastic reactions due to its antagonistic effects on serotonin receptors .
  • Behavioral Effects: In studies involving patients with obsessive-compulsive disorder, pretreatment with metergoline effectively blocked the exacerbation of symptoms induced by meta-chlorophenylpiperazine, indicating its role in modulating serotonergic activity .

Metergoline shares structural and functional characteristics with several other compounds within the ergoline family. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
CabergolineErgoline derivativePrimarily a dopamine agonist; used for Parkinson's disease treatment.
BromocriptineErgoline derivativeUsed for Parkinson's disease; has a more pronounced effect on dopamine receptors.
LisurideErgoline derivativeActs on both serotonin and dopamine receptors; used for Parkinson's disease and migraine treatment.
ErgotaminePrecursor to many ergolinesPrimarily used for migraine treatment; acts on serotonin receptors but has different receptor selectivity.

Metergoline's unique profile lies in its balanced antagonistic action on serotonin receptors combined with agonistic effects on dopamine receptors, setting it apart from other ergolines that may predominantly target one receptor type over the other .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

403.22597718 g/mol

Monoisotopic Mass

403.22597718 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1501393LY5

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (78.97%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Antagonists

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CB - Prolactine inhibitors
G02CB05 - Metergoline

Pictograms

Irritant

Irritant

Other CAS

17692-51-2

Wikipedia

Metergoline

Dates

Modify: 2023-08-15
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